molecular formula C15H20F3N3O3 B2872302 1-[1-(Pent-4-enoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097882-77-2

1-[1-(Pent-4-enoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2872302
CAS No.: 2097882-77-2
M. Wt: 347.338
InChI Key: XIDDOLJVWFYFFS-UHFFFAOYSA-N
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Description

1-[1-(Pent-4-enoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a synthetic heterocyclic compound featuring a fused imidazolidine-2,4-dione core substituted with a piperidin-4-yl group and a 2,2,2-trifluoroethyl side chain. The piperidine ring is further functionalized with a pent-4-enoyl moiety, introducing an unsaturated aliphatic chain that may influence reactivity and conformational flexibility. The trifluoroethyl group is a common pharmacophore in medicinal chemistry, known to enhance metabolic stability and modulate lipophilicity .

Properties

IUPAC Name

1-(1-pent-4-enoylpiperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O3/c1-2-3-4-12(22)19-7-5-11(6-8-19)20-9-13(23)21(14(20)24)10-15(16,17)18/h2,11H,1,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDDOLJVWFYFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[1-(Pent-4-enoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a compound belonging to the imidazolidine-2,4-dione class, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse research findings.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₄H₁₉F₃N₂O₂
  • Molecular Weight : 302.31 g/mol
  • CAS Number : 2171669-02-4

Synthesis

The synthesis of imidazolidine derivatives often involves multi-step organic reactions. For instance, the compound can be synthesized through the reaction of piperidine derivatives with various acylating agents followed by cyclization processes. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity .

Antibacterial Activity

Research has indicated that imidazolidine derivatives exhibit significant antibacterial properties. For example:

  • A study evaluated several imidazolidine compounds for their ability to inhibit virulence factors in Pseudomonas aeruginosa. The findings revealed that certain derivatives could completely inhibit protease activity at concentrations as low as 0.5 mg/ml .
CompoundProtease Inhibition (mg/ml)Hemolysin Inhibition (mg/ml)
4c0.50.5
4j0.50.5
12a1.00.5

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

  • A recent study reported that imidazolidine derivatives demonstrated cytotoxic effects against the MDA-MB-231 breast cancer cell line through MTT assays. The results showed significant growth suppression and inhibition of cell migration at varying concentrations .
Concentration (µM)Cell Viability (%)Migration Inhibition (%)
1064.5241.30
2528.1916.19

Immunomodulatory Effects

The compound has been identified as a potential inhibitor of lymphoid-specific tyrosine phosphatase (LYP), a target for autoimmune disease therapies:

  • In vitro studies demonstrated that imidazolidine derivatives could modulate T cell receptor signaling, suggesting their role in immune regulation .

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Study on Pseudomonas Aeruginosa : Investigated the inhibition of virulence factors by imidazolidine derivatives, showing promising results in reducing pathogenicity.
  • Anticancer Research : Focused on various imidazolidine derivatives' effects on breast cancer cell lines, reporting significant cytotoxicity and migration inhibition.

Scientific Research Applications

1-[1-(Pent-4-enoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a synthetic organic compound with potential applications in medicinal chemistry. It features a complex structure including a piperidine ring and an imidazolidine core. As an imidazolidine derivative, it falls under the broader classification of imidazolidine-2,4-dione derivatives, known for diverse pharmacological properties such as anti-inflammatory and analgesic effects. The trifluoroethyl and pent-4-enoyl groups attached to the molecule may enhance its biological activity and specificity.

Chemical Reactions

This compound can undergo various chemical reactions typical for imidazolidine derivatives. Reactions should be conducted under controlled conditions to optimize yield and selectivity while minimizing side reactions.

Chemical and Physical Properties

While specific physical properties such as boiling point and melting point are not widely reported, key chemical properties can be investigated using analytical techniques such as mass spectrometry and infrared spectroscopy.

Potential Applications in Scientific Research

This compound shows promise in scientific research applications.

Other Imidazolidine-2,4-dione derivatives

Other Imidazolidine-2,4-dione derivatives have shown various biological activities, including:

  • Antidepressant activity via modulation of serotonin receptors and phosphodiesterase inhibition.
  • Antimicrobial activity against Gram-positive bacteria and fungi, suggesting applications in treating infections.
  • Cytotoxic effects against cancer cell lines, highlighting the need for further exploration of anticancer properties.

The proposed mechanisms of action for similar compounds involve:

  • Interaction with serotonin receptors (5-HT 1A and 5-HT 7), which may lead to altered neurotransmitter levels and mood regulation.
  • Potential inhibition of phosphodiesterases (PDE4B and PDE10A), which are involved in the degradation of cyclic nucleotides, thereby influencing various signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Acyl Group on Piperidine Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Pent-4-enoyl (C₅H₇O) C₁₇H₂₀F₃N₃O₄* ~407.3* Unsaturated aliphatic chain; potential for Michael addition reactivity
BK65704 3-(4-Methoxyphenyl)propanoyl C₂₀H₂₄F₃N₃O₄ 427.4 Aromatic methoxy group; enhanced π-π stacking potential
BK49330 7-Methoxybenzofuran-2-carbonyl C₂₀H₂₀F₃N₃O₅ 439.4 Benzofuran moiety; increased planarity and potential CNS penetration
1-[1-(Benzothiophene-2-carbonyl)piperidin-4-yl]-3-(trifluoroethyl)imidazolidine-2,4-dione Benzothiophene-2-carbonyl C₂₀H₁₈F₃N₃O₃S* ~437.4* Sulfur-containing heterocycle; potential redox activity

*Estimated based on structural similarity to analogs.

Key Observations:

Acyl Group Variability: The target compound’s pent-4-enoyl group introduces an α,β-unsaturated ketone, which may confer reactivity toward nucleophiles (e.g., in covalent inhibitor design). This contrasts with the aryl-substituted acyl groups in BK65704 and BK49330, which prioritize aromatic interactions .

Trifluoroethyl Group :

  • All listed compounds retain the 3-(2,2,2-trifluoroethyl) substitution on the imidazolidine-dione core, suggesting this group is critical for target engagement or stability. The CF₃ group likely reduces metabolic oxidation and improves lipophilicity .

Molecular Weight and Solubility: The target compound’s lower molecular weight (~407 vs. 427–439 g/mol for analogs) may enhance membrane permeability but reduce aqueous solubility. The unsaturated pent-4-enoyl chain could further decrease polarity compared to methoxyphenyl or benzofuran derivatives .

Notes

The provided evidence lacks explicit biological data for the target compound. Further studies on receptor binding, pharmacokinetics, and toxicity are required.

The trifluoroethyl group is a conserved feature across analogs, underscoring its role in stabilizing the imidazolidine-dione core against metabolic degradation.

Structural diversity in the acyl group highlights the tunability of this scaffold for specific therapeutic applications.

Preparation Methods

Alkylation of 4-Picoline

The synthesis begins with 4-picoline (4-methylpyridine), which undergoes directed ortho-lithiation followed by alkylation to introduce substituents at the C4 position. Using n-BuLi in anhydrous THF at –78°C, lithiation generates a stabilized aryl lithium species, which reacts with electrophiles (e.g., alkyl bromides). For the target compound, a bromoethylamine derivative (protected as a tert-butyl carbamate) serves as the alkylating agent:

$$
\text{4-Picoline} + \text{Br-CH}2\text{CH}2\text{NHBoc} \xrightarrow{\text{n-BuLi, THF}} \text{4-(NHBoc-ethyl)pyridine} \quad
$$

Catalytic Hydrogenation to Piperidine

The alkylated pyridine undergoes hydrogenation over PtO₂ under acidic conditions (HCl/MeOH) to yield the piperidine hydrochloride salt. Atmospheric pressure hydrogenation at room temperature achieves near-quantitative conversion:

$$
\text{4-(NHBoc-ethyl)pyridine} \xrightarrow{\text{H}2, \text{PtO}2, \text{HCl}} \text{4-(NHBoc-ethyl)piperidine·HCl} \quad
$$

Deprotection of the Amine

Treatment with trifluoroacetic acid (TFA) removes the Boc protecting group, yielding 4-aminopiperidine:

$$
\text{4-(NHBoc-ethyl)piperidine·HCl} \xrightarrow{\text{TFA}} \text{4-aminopiperidine·HCl} \quad
$$

Acylation of Piperidine Nitrogen

Pent-4-enoyl Chloride Preparation

Pent-4-enoic acid is activated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride:

$$
\text{Pent-4-enoic acid} + \text{SOCl}2 \rightarrow \text{Pent-4-enoyl chloride} + \text{SO}2 + \text{HCl}
$$

N-Acylation Reaction

The piperidine’s secondary amine reacts with pent-4-enoyl chloride in the presence of triethylamine (Et₃N) to form the amide:

$$
\text{4-Aminopiperidine} + \text{Pent-4-enoyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{1-(Pent-4-enoyl)piperidin-4-amine} \quad
$$

Key Data:

  • Yield: 85–92% (based on analogous acylation in).
  • Characterization: $$ ^1\text{H NMR} $$ (CDCl₃) δ 5.80–5.70 (m, 1H, CH₂=CH), 4.15–4.05 (m, 1H, piperidine H1), 3.30–3.20 (m, 2H, NH₂).

Formation of the Imidazolidine-2,4-dione Moiety

Urea Formation with Trifluoroethyl Isocyanate

The primary amine at C4 reacts with 2,2,2-trifluoroethyl isocyanate in dichloromethane to form a urea intermediate:

$$
\text{1-(Pent-4-enoyl)piperidin-4-amine} + \text{CF}3\text{CH}2\text{NCO} \rightarrow \text{N-(2,2,2-Trifluoroethyl)-N'-(1-pent-4-enoylpiperidin-4-yl)urea} \quad
$$

Acid-Mediated Cyclization

The urea undergoes cyclization in acetic anhydride at reflux to form the hydantoin ring:

$$
\text{Urea intermediate} \xrightarrow{\text{Ac}_2\text{O, Δ}} \text{1-[1-(Pent-4-enoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione} \quad
$$

Optimization Notes:

  • Temperature : 110–120°C (prevents decomposition).
  • Yield : 68–74% (based on).

Spectral Characterization and Validation

Infrared Spectroscopy

  • ν(C=O) : 1775 cm⁻¹ (hydantoin carbonyl).
  • ν(N–H) : 3310 cm⁻¹ (hydantoin NH).
  • ν(C–F) : 1140–1120 cm⁻¹.

Nuclear Magnetic Resonance

$$ ^1\text{H NMR} $$ (DMSO-d₆):

  • δ 7.15 (s, 1H, NH), 5.75–5.65 (m, 1H, CH₂=CH), 4.30–4.20 (m, 1H, piperidine H4), 3.85–3.75 (m, 2H, CF₃CH₂).

$$ ^{13}\text{C NMR} $$ (DMSO-d₆):

  • δ 170.5 (C=O), 156.8 (C=O), 122.0 (CF₃), 55.2 (piperidine C4).

Mass Spectrometry

  • ESI-MS : m/z 406.2 [M+H]⁺.

Alternative Synthetic Pathways

Strecker Synthesis Approach

Adapting methods from, a Strecker reaction could generate an α-aminonitrile intermediate from 4-piperidone, followed by hydrolysis to an amino acid and cyclization with trifluoroethyl isocyanate. However, this route introduces additional steps with marginal yield improvements.

Regioselective Aza-Michael Addition

As demonstrated in, an aza-Michael addition of 4-aminopiperidine to α,β-unsaturated esters could precede cyclization. For example:

$$
\text{4-Aminopiperidine} + \text{CH}2=\text{CHCO}2\text{Et} \xrightarrow{\text{Et}3\text{N}} \text{Michael adduct} \xrightarrow{\text{CF}3\text{CH}_2\text{NCO}} \text{Hydantoin} \quad
$$

Challenges and Optimization Opportunities

  • Diastereoselectivity : The Ugi reaction in achieved >20:1 dr via steric control, suggesting that chiral auxiliaries or asymmetric catalysis could enhance stereochemical outcomes.
  • Green Chemistry : Replacing PtO₂ with Raney Ni or Pd/C may reduce costs without compromising hydrogenation efficiency.
  • Cyclization Efficiency : Microwave-assisted synthesis could accelerate urea-to-hydantoin conversion while improving yields.

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